![molecular formula C15H14ClFN4O B2673495 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2097896-09-6](/img/structure/B2673495.png)

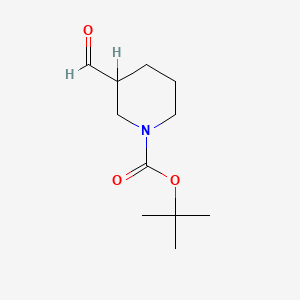

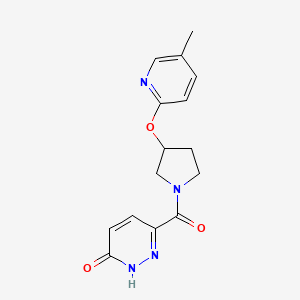

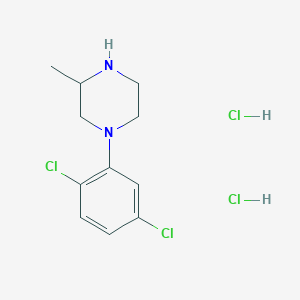

2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one” is a derivative of pyridazin-3 (2H)-ones . Pyridazin-3 (2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Synthesis Analysis

The most common synthesis of pyridazin-3 (2H)-ones consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyridazin-3 (2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3 (2H)-one ring, which is a six-membered ring with two nitrogen atoms . It also contains a 2-chloro-6-fluorophenyl group and an azetidin-1-yl group.Chemical Reactions Analysis

The chemical reactions involving pyridazin-3 (2H)-ones are diverse due to the easy functionalization of various ring positions . This makes them an attractive synthetic building block for designing and synthesis of new drugs .科学的研究の応用

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds related to 2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one. Patel and Desai (2005) synthesized a series of compounds for their antimicrobial activity, utilizing a solvent-free microwave irradiation method which enhanced reaction rates and yields (Patel & Desai, 2005). Another study by Kuramoto et al. (2003) demonstrated the potent antibacterial activities of similar compounds against Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Antifungal and Antitubercular Activities

Rajput et al. (2011) synthesized a series of pyridine derivatives, demonstrating their effectiveness as antifungal agents. One compound, in particular, showed significant potency, comparable to reference drugs Fluconazole and Gieseofulvin (Rajput et al., 2011). Chandrashekaraiah et al. (2014) also synthesized analogous compounds, investigating their antimicrobial and antitubercular activities, with several showing promise as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer and Antiangiogenic Activities

A 2015 study by Kamble et al. investigated the anticancer and antiangiogenic properties of pyridazin-3(2H)-one derivatives. Some of these compounds showed significant inhibitory effects on human cancer cell lines and potent antiangiogenic activity against various proangiogenic cytokines involved in tumor progression (Kamble et al., 2015).

Neuropharmacological Activities

Thomas et al. (2016) synthesized N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, investigating their antidepressant and nootropic activities. Some compounds exhibited significant antidepressant activity, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

将来の方向性

Given the diverse pharmacological activities of pyridazin-3 (2H)-ones, this compound and its derivatives could be extensively studied for potential therapeutic benefits . The easy functionalization of various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

特性

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClFN4O/c16-12-3-1-4-13(17)11(12)7-15(22)21-8-10(9-21)19-14-5-2-6-18-20-14/h1-6,10H,7-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWUNXBXLVHMEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

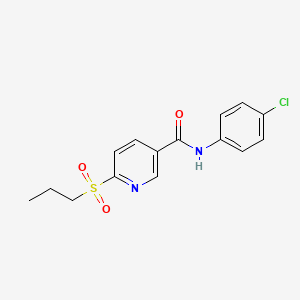

![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)

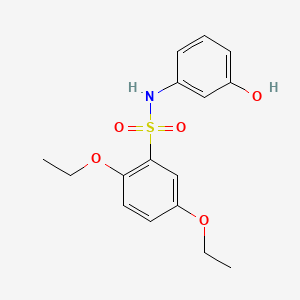

![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

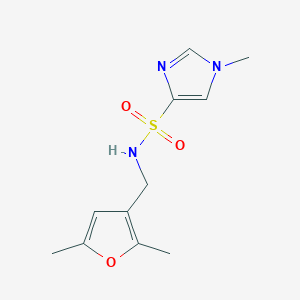

![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)